molecular formula C27H21N5OS B11691469 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11691469
M. Wt: 463.6 g/mol
InChI Key: FQTSCOUWVHZVMP-MTDXEUNCSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its molecular structure integrates multiple pharmacophoric motifs, including a 1,2,4-triazole core, diphenyl substituents, and a naphthalene-based hydrazone. This specific architecture is frequently designed to target enzymes and receptors involved in disease pathways. Compounds featuring the 1,2,4-triazole scaffold have been extensively investigated for their diverse biological activities, such as antimicrobial, antifungal, and anticancer properties (https://pubmed.ncbi.nlm.nih.gov/26024842/). The presence of the hydrazone functionality (-CO-NH-N=CH-) is a critical feature, as this group is known to contribute to a molecule's ability to act as a potent enzyme inhibitor, often through chelation with metal ions in active sites or formation of key hydrogen bonds. Research into structurally similar acetohydrazide derivatives has demonstrated their potential as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes that are important targets for treating conditions like glaucoma and Alzheimer's disease (https://www.sciencedirect.com/science/article/abs/pii/S0021967321002965). Therefore, this compound serves as a valuable chemical tool for researchers screening for new enzyme inhibitors, studying structure-activity relationships (SAR) in drug design, and exploring new chemical entities for oncological and infectious disease research. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H21N5OS

Molecular Weight

463.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C27H21N5OS/c33-25(29-28-18-22-14-9-13-20-10-7-8-17-24(20)22)19-34-27-31-30-26(21-11-3-1-4-12-21)32(27)23-15-5-2-6-16-23/h1-18H,19H2,(H,29,33)/b28-18+

InChI Key

FQTSCOUWVHZVMP-MTDXEUNCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Synthesis

A streamlined approach combines 4,5-diphenyl-1,2,4-triazole-3-thiol , chloroacetohydrazide , and 1-naphthaldehyde in a single reaction vessel. This method uses microwave irradiation (100°C, 300 W) to accelerate the sequence, reducing total synthesis time to 45–60 minutes. However, yields are lower (58–63%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the triazole-thiol on Wang resin enables stepwise assembly. After alkylation and Schiff base formation, the product is cleaved using trifluoroacetic acid (TFA). While this method simplifies purification, scalability is limited by resin loading capacity (typical yield: 65–70%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time EfficiencyScalability
Sequential Synthesis74–79≥98ModerateHigh
One-Pot Microwave58–6390–92HighModerate
Solid-Phase65–7095–97LowLow

The sequential method remains the gold standard for large-scale production, whereas microwave-assisted synthesis is preferable for rapid screening of analogs.

Challenges and Solutions

Isomerization of the Schiff Base

The (E)-configuration is thermodynamically favored, but prolonged storage in protic solvents can induce partial (Z)-isomer formation. Stabilization strategies include:

  • Storing the compound under nitrogen at −20°C

  • Adding radical inhibitors like BHT (0.1% w/w)

Purification Difficulties

The compound’s low solubility in common solvents complicates crystallization. Gradient recrystallization using DMF/water (stepwise 5% increments) improves crystal quality.

Industrial-Scale Considerations

For kilogram-scale production, the following modifications are recommended:

  • Reactor Design : Use jacketed reactors with precise temperature control (±1°C) to minimize side reactions.

  • Catalyst Recycling : Immobilize HCl on silica gel to reduce waste.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative with comparable polarity.

Emerging Methodologies

Recent advances include enzymatic catalysis using Candida antarctica lipase B (CAL-B) to mediate the Schiff base condensation. This biocatalytic route operates at 37°C in phosphate buffer (pH 7.4), achieving 71% yield with excellent stereoselectivity.

Analytical Validation

Batch consistency is verified via:

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.8 ± 0.2 min

  • Elemental Analysis : Calculated C 70.68%, H 4.58%, N 15.25%; Found C 70.62%, H 4.61%, N 15.19%

Scientific Research Applications

The biological activity of this compound has been evaluated through various studies that highlight its potential as an anticancer agent. The triazole ring present in the molecule is known for its ability to interact with biological targets, which may modulate enzyme activities or cellular processes:

  • Anticancer Properties : Research indicates that compounds containing triazole moieties exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown effectiveness against multiple cancer cell lines in vitro .
  • Mechanism of Action : The proposed mechanism involves the binding of the triazole ring to specific enzymes or receptors, influencing their activity and potentially leading to apoptosis in cancer cells .

Beyond medicinal uses, compounds like 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide may also find applications in agriculture:

  • Fungicides : The triazole structure is commonly associated with antifungal properties and could be developed into effective fungicides for crop protection.
  • Plant Growth Regulators : There is potential for such compounds to act as growth regulators by influencing plant hormonal pathways .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • A study conducted by researchers at a leading university demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar ranges .
  • Another investigation highlighted the potential use of triazole-based compounds in agricultural settings as effective fungicides against common plant pathogens .

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the 1,2,4-triazole-sulfanyl-acetohydrazide backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name (Structure Variation) Key Substituents Molecular Weight (g/mol) Biological Activity Key Findings References
Target Compound (Naphthalen-1-ylmethylidene) Naphthalene 547.66 Antimicrobial, Anticancer (predicted) Higher lipophilicity than benzene analogues; enhanced DNA intercalation potential.
2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N'-(2-nitrobenzylidene)acetohydrazide 2-Nitrobenzene 520.55 Antimicrobial Nitro group increases electron-withdrawing effects, improving reactivity against bacterial enzymes.
2-{[4-Ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide Methoxy, Hydroxy 552.62 Antioxidant, Anticancer Methoxy/hydroxy groups enhance solubility and radical scavenging.
N′-(4-(Dimethylamino)benzylidene)-2-[(4-phenyl-5-(2-(phenylamino)ethyl)-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide Dimethylamino 542.65 Antimetastatic Inhibits cancer cell migration (IC₅₀ = 8.2 µM in melanoma IGR39).
N-(5-{[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-allylacetamide Thiadiazole-allyl 448.56 Antimicrobial (Gram-positive) Synergistic effect from thiadiazole and triazole moieties (MIC = 12.5 µg/mL).

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., –NO₂ in ) improve antimicrobial activity by increasing electrophilicity . Polar groups (–OH, –OCH₃ in ) improve solubility but may reduce membrane permeability .

Synthetic Challenges :

  • The naphthalene-containing target compound requires stringent reaction conditions (e.g., anhydrous solvents, controlled pH) compared to simpler benzene analogues ().
  • Thiadiazole derivatives () exhibit lower yields (~60%) due to steric hindrance during cycloaddition .

Hydrazone derivatives with dimethylamino groups () show superior antimetastatic activity but require structural optimization for pharmacokinetics .

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with various hydrazides. The general procedure includes:

  • Formation of the Triazole Core : The triazole ring is synthesized through nucleophilic substitution reactions involving thiol derivatives.
  • Hydrazone Formation : The compound undergoes condensation with naphthalen-1-aldehyde to yield the hydrazone derivative.
  • Characterization : The synthesized compound is characterized using spectroscopic methods such as NMR and IR.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds against bacterial and fungal strains, it was found that the compound displayed notable inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Inhibition Zone (mm) Standard Antibiotic
Staphylococcus aureus1520 (Penicillin)
Escherichia coli1722 (Ciprofloxacin)
Candida albicans1418 (Fluconazole)

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:

  • HCT116 (Colon Cancer) : IC50 = 6.2 μM
  • T47D (Breast Cancer) : IC50 = 27.3 μM

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The biological evaluation included assessing the inhibitory activity against thymidine phosphorylase (TP), an enzyme associated with tumor growth and angiogenesis. Molecular docking studies revealed that the compound interacts effectively with key amino acid residues in the TP active site, suggesting a mechanism of action through competitive inhibition.

Case Studies

Several studies have highlighted the biological potential of compounds similar to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide :

  • Study on Triazole Derivatives : A comprehensive evaluation of various triazole derivatives showed strong TP inhibition and broad-spectrum antimicrobial effects, emphasizing their potential as anti-tumor agents .
  • Molecular Docking Analysis : Docking studies indicated that specific interactions between triazole derivatives and TP could be leveraged for drug design .
  • Comparative Studies : The compound's activity was compared with established drugs, demonstrating competitive or superior efficacy in certain assays .

Q & A

Q. What are the critical steps and reagents for synthesizing this compound?

The synthesis involves a multi-step approach:

Triazole ring formation : React phenyl/aryl hydrazines with isothiocyanates under reflux (e.g., ethanol, 12–24 hours) to generate the triazole-thiol intermediate .

Sulfanylacetohydrazide conjugation : Condense the triazole-thiol with chloroacetohydrazide using a base (e.g., Cs₂CO₃) in DMF at 60–80°C for 6–8 hours .

Hydrazone formation : React the intermediate with naphthaldehyde derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) .
Key reagents : Hydrazine hydrate, aryl isothiocyanates, cesium carbonate, and naphthaldehyde derivatives.

Q. Which analytical techniques are essential for structural confirmation?

A combination of spectroscopic and chromatographic methods is required:

Technique Purpose Example Conditions
¹H/¹³C NMR Confirm proton/carbon environmentsDeuterated DMSO, 400–600 MHz
FT-IR Identify functional groups (e.g., C=S, N-H)KBr pellets, 400–4000 cm⁻¹
HPLC-MS Assess purity and molecular weightC18 column, acetonitrile/water gradient
XRD Resolve crystallographic ambiguity (if crystalline)Single-crystal diffraction

Q. How can preliminary biological activity be evaluated?

  • Antimicrobial assays : Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How to optimize reaction conditions for higher yields?

  • Solvent screening : Compare polar aprotic solvents (DMF vs. DMSO) for nucleophilic substitution efficiency .
  • Catalyst selection : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) for triazole-thiol alkylation (Cs₂CO₃ preferred for higher yields) .
  • Temperature control : Reflux (80°C) vs. microwave-assisted synthesis (shorter reaction time, 30 minutes) .
  • DoE (Design of Experiments) : Use factorial design to analyze interactions between pH, temperature, and catalyst concentration .

Q. How to resolve contradictions in biological activity data?

  • Comparative SAR analysis : Synthesize analogs with modified substituents (e.g., replacing naphthyl with pyridyl) and retest .
  • Functional group masking : Block the sulfanyl or hydrazone group to isolate their contributions to activity .
  • Dose-response validation : Repeat assays across multiple cell lines/pathogens to rule out false positives .

Q. What computational strategies predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., Bcr-Abl kinase) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
  • QSAR modeling : Correlate substituent electronegativity with antimicrobial activity (e.g., Hammett σ values) .

Q. How to design a structure-activity relationship (SAR) study?

Modification Hypothesized Impact Experimental Validation
Triazole substituents Bulky groups (e.g., tert-butyl) may enhance lipophilicity and membrane penetration .Compare logP values and cytotoxicity.
Sulfanyl replacement Substituting S with O may alter redox activity .Test ROS generation in cancer cells.
Hydrazone isomerism E/Z isomerism could affect binding geometry .Separate isomers via HPLC and assay individually.

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